

Technical Monograph: Structural & Purity Characterization of Diphenyldivinylsilane (DPDVS)

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Compound of Interest

Compound Name:	Diphenyldivinylsilane
CAS No.:	17937-68-7
Cat. No.:	B096404

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Executive Summary & Application Context

Diphenyldivinylsilane (DPDVS), CAS 17937-68-7, is a critical organosilicon monomer used primarily as a cross-linking agent in the synthesis of high-performance silicone elastomers. In the context of drug development, these elastomers function as controlled-release matrices for implantable devices (e.g., intravaginal rings, subcutaneous implants).

The purity of DPDVS is non-negotiable. Impurities such as chlorosilanes or siloxanols can catalyze premature polymerization or leach toxic byproducts into biological tissue. This guide provides a rigorous, self-validating characterization workflow using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

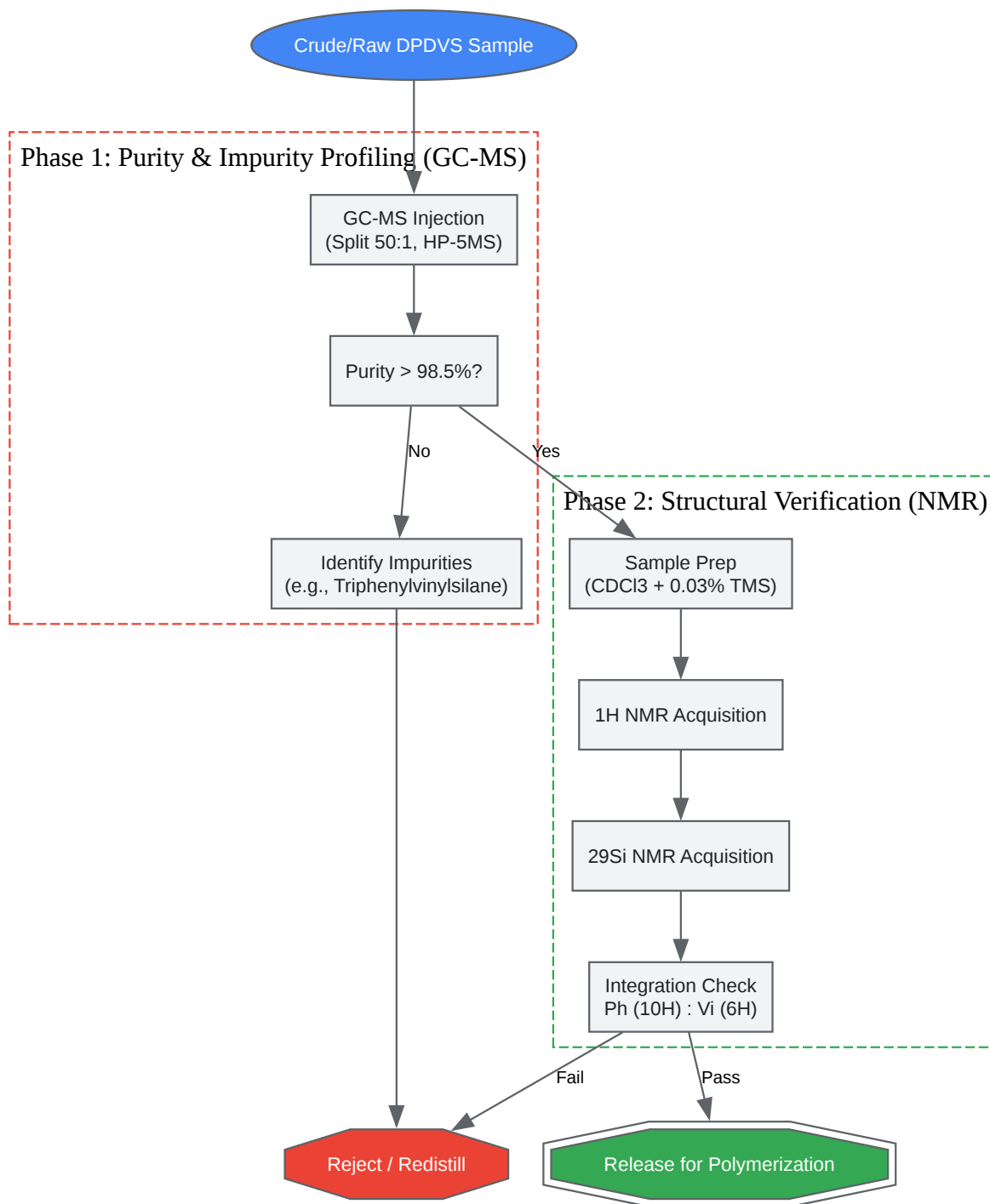
Chemical Profile & Physical Properties[1][2][3][4]

Before initiating instrumental analysis, verify the physical constants. Deviations here indicate gross contamination.

Property	Specification	Notes
IUPAC Name	Diethenyl(diphenyl)silane	-
Molecular Formula		-
Molecular Weight	236.39 g/mol	Parent Ion () target
Boiling Point	294–296 °C	High BP requires high-temp GC columns
Density	1.009 g/mL	@ 25 °C
Appearance	Clear, colorless liquid	Yellowing indicates oxidation

Integrated Analytical Workflow

The following diagram illustrates the decision-matrix for characterizing DPDVS. This workflow integrates GC-MS for impurity profiling and NMR for structural fidelity.



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Figure 1: Integrated decision-tree for DPDVS quality control. Note the sequential dependency: GC-MS establishes purity before NMR confirms structure.

Protocol A: GC-MS Characterization

GC-MS is the primary gatekeeper for purity. DPDVS is thermally stable but requires specific column chemistry to separate it from homologous phenyl-silanes.

Experimental Methodology

- System: Agilent 7890/5977 or equivalent.
- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm x 0.25 μ m.
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: 280 °C, Split Mode (50:1). Note: High split ratio prevents column saturation due to the high density of aromatic rings.
- Oven Program:
 - Hold 80 °C for 2 min.
 - Ramp 15 °C/min to 300 °C.
 - Hold 5 min.

Mass Spectral Fragmentation Logic

The Electron Ionization (EI, 70 eV) spectrum of DPDVS is distinct. You must validate the presence of the following ions to confirm identity.

m/z (Ion)	Identity	Mechanism / Causality
236		Molecular Ion. Indicates intact DPDVS. Intensity is moderate due to aromatic stabilization.
209		Loss of Vinyl Group. Cleavage of the Si-C(vinyl) bond.
159		Loss of Phenyl Group. Cleavage of the Si-C(phenyl) bond.
105		Rearrangement. Common in phenyl-silanes.
53		Vinyl Fragmentation. Characteristic low-mass hydrocarbon fragment.

Self-Validating Criterion (System Suitability)

The "10% Rule": In a valid run, the abundance of the molecular ion (m/z 236) should be at least 10-15% of the base peak (usually m/z 159 or 105). If m/z 236 is absent, the injector temperature is likely too high, causing thermal degradation before ionization.

Protocol B: NMR Structural Elucidation

While GC-MS confirms mass, NMR confirms the chemical environment, ensuring no isomeric scrambling occurred during synthesis.

Experimental Methodology

- Solvent: Chloroform-d () is preferred over DMSO to prevent viscosity broadening.

- Internal Standard: Tetramethylsilane (TMS, ppm).[1]

- Probe Temperature: 298 K (25 °C).

NMR (Proton) Analysis

The spectrum must show two distinct regions: the aromatic (phenyl) region and the vinylic region.

- Phenyl Region (7.30 – 7.65 ppm):
 - Two sets of multiplets corresponding to the meta/para and ortho protons of the two phenyl rings.
 - Integration Target: 10H.
- Vinyl Region (5.70 – 6.50 ppm):
 - The silicon atom makes the vinyl protons chemically non-equivalent, creating an ABC spin system (complex splitting).
 - typically appear as a complex set of doublets of doublets.
 - Integration Target: 6H (2 vinyl groups 3 protons).

Critical QC Check: The integration ratio of Phenyl:Vinyl must be 1.66 (10:6). A ratio >1.7 suggests loss of vinyl groups (polymerization); a ratio <1.6 suggests solvent contamination or hydrolysis.

NMR (Silicon) Analysis

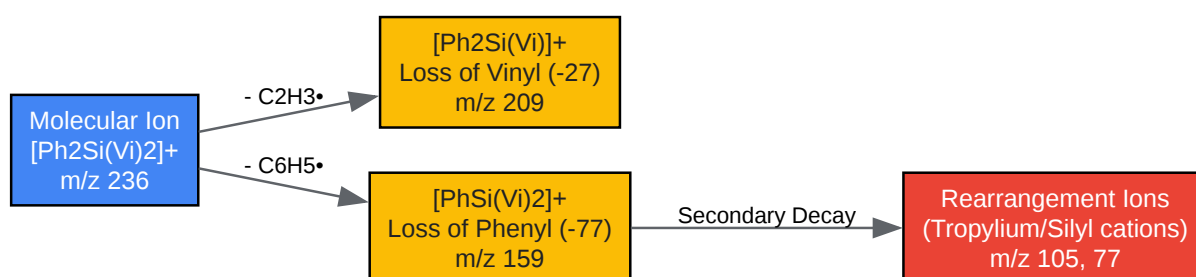
This is the "fingerprint" for the silicon center.

- Chemical Shift:
-14.0 to -18.0 ppm (relative to TMS).

- Multiplicity: Singlet (in decoupled mode).
- Significance: A shift toward -20 ppm indicates oxidation to a siloxane (). A shift toward 0 ppm indicates loss of phenyls.

Mechanistic Visualization: Fragmentation Pathway

Understanding the fragmentation helps in troubleshooting "unknown" peaks in the GC-MS.



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Figure 2: Primary fragmentation pathways of DPDVS under Electron Ionization (70eV).

References

- National Institute of Standards and Technology (NIST). Diphenyldivinylsilane Mass Spectrum (Analogous Fragmentation Logic). NIST Mass Spectrometry Data Center.[2]
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